molecular formula C16H25N3O2 B5551028 3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide

3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B5551028
M. Wt: 291.39 g/mol
InChI Key: RYJFUURSRXAMAY-UHFFFAOYSA-N
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Description

3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide is a synthetic organic compound with a complex structure It features a piperazine ring substituted with an ethyl group and a propanamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of 4-ethylpiperazine, which is then reacted with 2-methoxybenzoyl chloride to form the intermediate 4-ethylpiperazin-1-yl-2-methoxybenzamide. This intermediate is further reacted with 3-bromopropanoic acid under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethylpiperazine: A simpler analog with similar structural features.

    N-(2-methoxyphenyl)propanamide: Lacks the piperazine ring but shares the methoxyphenyl and propanamide moieties.

    3-(4-methylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.

Uniqueness

3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperazine ring and the methoxyphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-14-6-4-5-7-15(14)21-2/h4-7H,3,8-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJFUURSRXAMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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